L-Cysteine, L-alanyl-L-valyl-L-prolyl-
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Overview
Description
L-Cysteine, L-alanyl-L-valyl-L-prolyl- is a synthetic peptide composed of four amino acids: L-cysteine, L-alanine, L-valine, and L-proline.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Cysteine, L-alanyl-L-valyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: L-cysteine is attached to the resin.
Deprotection and coupling: The protecting group is removed, and the next amino acid (L-alanine) is coupled using a coupling reagent such as HBTU or DIC.
Repetition: The deprotection and coupling steps are repeated for L-valine and L-proline.
Cleavage and purification: The peptide is cleaved from the resin and purified using techniques such as HPLC.
Industrial Production Methods
Industrial production of L-Cysteine, L-alanyl-L-valyl-L-prolyl- may involve large-scale SPPS or solution-phase synthesis, depending on the desired yield and purity. Optimization of reaction conditions, such as temperature, pH, and solvent, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
L-Cysteine, L-alanyl-L-valyl-L-prolyl- can undergo various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkyl halides or acyl chlorides, can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of disulfide-linked peptides.
Reduction: Regeneration of free thiol groups.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
L-Cysteine, L-alanyl-L-valyl-L-prolyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification.
Biology: Investigated for its role in protein folding and stability.
Medicine: Potential therapeutic applications due to its antioxidant properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Cysteine, L-alanyl-L-valyl-L-prolyl- involves its interaction with various molecular targets and pathways:
Antioxidant activity: The thiol group in L-cysteine can scavenge reactive oxygen species (ROS), protecting cells from oxidative damage.
Protein folding: The peptide can influence protein folding and stability through its interactions with other amino acids and proteins.
Comparison with Similar Compounds
Similar Compounds
γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.
L-Cysteine, L-alanyl-L-valyl-L-alanine: Another synthetic peptide with a similar sequence but different properties.
Uniqueness
L-Cysteine, L-alanyl-L-valyl-L-prolyl- is unique due to its specific amino acid sequence, which imparts distinct chemical and biological properties. Its ability to form disulfide bonds and its antioxidant activity make it valuable for various applications .
Properties
CAS No. |
443302-99-6 |
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Molecular Formula |
C16H28N4O5S |
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(2R)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoic acid |
InChI |
InChI=1S/C16H28N4O5S/c1-8(2)12(19-13(21)9(3)17)15(23)20-6-4-5-11(20)14(22)18-10(7-26)16(24)25/h8-12,26H,4-7,17H2,1-3H3,(H,18,22)(H,19,21)(H,24,25)/t9-,10-,11-,12-/m0/s1 |
InChI Key |
FCMZKKSDZUWFGK-BJDJZHNGSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CS)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CS)C(=O)O)NC(=O)C(C)N |
Origin of Product |
United States |
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